molecular formula C18H21N5O2 B2486313 (2E)-N,N-diethyl-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enamide CAS No. 339010-32-1

(2E)-N,N-diethyl-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enamide

Cat. No.: B2486313
CAS No.: 339010-32-1
M. Wt: 339.399
InChI Key: UEQJAOJDZBCQEH-FYWRMAATSA-N
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Description

(2E)-N,N-diethyl-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a phenylformamido group and a pyrimidin-2-ylamino group

Scientific Research Applications

(2E)-N,N-diethyl-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N,N-diethyl-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of palladium-catalyzed reactions is common in the synthesis of such complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-N,N-diethyl-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent introduced.

Mechanism of Action

The mechanism of action of (2E)-N,N-diethyl-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic balance within the cell .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2E)-N,N-diethyl-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, as it can participate in a wide range of chemical reactions and interact with various molecular targets.

Properties

IUPAC Name

N-[(E)-3-(diethylamino)-3-oxo-1-(pyrimidin-2-ylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-3-23(4-2)17(25)15(13-21-18-19-11-8-12-20-18)22-16(24)14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3,(H,22,24)(H,19,20,21)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQJAOJDZBCQEH-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CNC1=NC=CC=N1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C\NC1=NC=CC=N1)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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